2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thiophene family, which are sulfur-containing heterocyclic compounds known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Hantzsch thiophene synthesis , which involves the condensation of α-haloketones with thioglycolic acid derivatives. The resulting thiophene derivative is then subjected to further functionalization to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reducing the carbonyl groups to alcohols.
Substitution: : Replacing one of the substituents on the thiophene ring with another functional group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of alcohols.
Substitution: : Generation of various substituted thiophene derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic applications, particularly in the development of new drugs.
Industry: : Applied in the creation of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups. Similar compounds might include other thiophene derivatives or triazole-containing molecules. the presence of both diethyl and methyl groups, along with the triazolopyridine moiety, sets it apart from its counterparts.
List of Similar Compounds
Thiophene-2-carboxylate derivatives
Triazole-based compounds
Pyridine derivatives
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-4-27-17(25)14-11(3)15(18(26)28-5-2)30-16(14)20-13(24)10-29-19-22-21-12-8-6-7-9-23(12)19/h6-9H,4-5,10H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZWUVIKSNRWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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